Fenspiride-d5: A Technical Guide to its Chemical Structure and Synthesis
Fenspiride-d5: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fenspiride-d5, the deuterated analog of the anti-inflammatory and bronchodilator agent, Fenspiride. The document details the chemical structure of Fenspiride-d5 and outlines a scientifically plausible, multi-step synthetic pathway. This proposed synthesis is based on established chemical principles and draws from existing literature on the synthesis of Fenspiride and related deuterated compounds. Detailed experimental protocols for key reaction steps are provided, along with a summary of expected quantitative data. Visualizations of the chemical structure and the synthetic workflow are included to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug metabolism studies, and pharmaceutical development.
Chemical Structure
Fenspiride-d5 is an isotopologue of Fenspiride in which five hydrogen atoms on the phenyl ring of the phenethyl moiety are replaced with deuterium atoms. This isotopic labeling is particularly useful in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the drug and its metabolites using mass spectrometry.
The core structure of Fenspiride consists of an oxazolidinone ring spiro-fused to a piperidine ring, which is N-substituted with a phenethyl group.
Chemical Name: 8-(2-phenylethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one Chemical Formula: C₁₅H₁₅D₅N₂O₂ Molecular Weight: 265.39 g/mol
Below is a diagram of the chemical structure of Fenspiride-d5.
Caption: Chemical structure of Fenspiride-d5.
Proposed Synthesis of Fenspiride-d5
A viable synthetic route to Fenspiride-d5 involves the preparation of a deuterated phenethyl precursor followed by its coupling to a piperidone derivative and subsequent formation of the oxazolidinone ring. The following multi-step synthesis is proposed based on established methodologies.
Synthesis Workflow
The overall proposed synthetic workflow for Fenspiride-d5 is depicted below.
Caption: Proposed synthesis workflow for Fenspiride-d5.
Experimental Protocols (Proposed)
The following are detailed, scientifically plausible experimental protocols for the key steps in the proposed synthesis of Fenspiride-d5. These protocols are based on analogous reactions found in the scientific literature.
Step 1: Synthesis of Bromobenzene-d5
Reaction: Electrophilic aromatic substitution (bromination) of benzene-d6.
Procedure:
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To a solution of benzene-d6 (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride) at 0 °C, add iron(III) bromide (FeBr₃, 0.1 eq) as a catalyst.
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Slowly add bromine (Br₂, 1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by GC-MS.
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Upon completion, quench the reaction by carefully adding water.
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Separate the organic layer, wash with aqueous sodium bisulfite solution to remove excess bromine, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by distillation to afford bromobenzene-d5.
Step 2: Synthesis of 2-Phenylethanol-d5
Reaction: Grignard reaction of bromobenzene-d5 with ethylene oxide.
Procedure:
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Prepare the Grignard reagent by adding a solution of bromobenzene-d5 (1.0 eq) in anhydrous tetrahydrofuran (THF) to a suspension of magnesium turnings (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon).
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Once the Grignard reagent formation is complete, cool the solution to -78 °C.
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Slowly bubble ethylene oxide gas through the Grignard solution.
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After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-phenylethanol-d5.
Step 3: Synthesis of 2-Phenylethyl-d5 bromide
Reaction: Nucleophilic substitution of the hydroxyl group of 2-phenylethanol-d5 with bromide.
Procedure:
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To a solution of 2-phenylethanol-d5 (1.0 eq) in an appropriate solvent such as dichloromethane at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
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Monitor the reaction by TLC or GC-MS.
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Upon completion, carefully pour the reaction mixture onto ice-water.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-phenylethyl-d5 bromide.
Step 4: Synthesis of 1-(2-Phenylethyl-d5)-4-piperidone
Reaction: N-alkylation of 4-piperidone with 2-phenylethyl-d5 bromide.
Procedure:
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To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a suitable solvent like acetonitrile or DMF, add a base such as potassium carbonate (2.5 eq).
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Add 2-phenylethyl-d5 bromide (1.1 eq) to the mixture.
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Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by LC-MS.
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After completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
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Purify by column chromatography on silica gel to afford 1-(2-phenylethyl-d5)-4-piperidone.
Step 5 & 6: Synthesis of Fenspiride-d5 via Nitro-aldol Condensation and Subsequent Cyclization
Reaction: A two-step sequence involving a Henry (nitro-aldol) reaction followed by reduction and cyclization.
Procedure:
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Nitro-aldol Condensation: To a solution of 1-(2-phenylethyl-d5)-4-piperidone (1.0 eq) and nitromethane (1.5 eq) in methanol, add a catalytic amount of a base like sodium methoxide at 0 °C. Stir the reaction at room temperature for 24-48 hours. Neutralize the reaction with a mild acid and concentrate to obtain the crude nitro-alcohol intermediate.
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Reduction and Cyclization: Dissolve the crude nitro-alcohol in a suitable solvent like methanol. Add a reducing agent such as Raney nickel or palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere. After the reduction of the nitro group to an amine is complete, the cyclization to form the oxazolidinone ring can be induced by heating or by the addition of a carbonyl source like diethyl carbonate. Purify the final product by recrystallization or column chromatography to yield Fenspiride-d5.
Quantitative Data
The following table summarizes representative quantitative data for the proposed synthesis of Fenspiride-d5. It is important to note that the yields and isotopic purity for the deuterated steps are based on literature values for analogous reactions and may vary depending on the specific reaction conditions.
| Step | Reactant(s) | Product | Representative Yield (%) | Isotopic Purity (atom % D) | Reference/Notes |
| 1. Bromination | Benzene-d6 | Bromobenzene-d5 | 70-80 | >99 | Based on standard bromination of benzene. Isotopic purity is for commercially available starting material.[1][2][3] |
| 2. Grignard Reaction | Bromobenzene-d5, Ethylene oxide | 2-Phenylethanol-d5 | 60-70 | >99 | Yields for Grignard reactions with ethylene oxide can vary. Isotopic integrity is expected to be maintained. |
| 3. Bromination | 2-Phenylethanol-d5 | 2-Phenylethyl-d5 bromide | 80-90 | >99 | Standard conversion of alcohols to bromides with PBr₃. |
| 4. N-Alkylation | 4-Piperidone, 2-Phenylethyl-d5 bromide | 1-(2-Phenylethyl-d5)-4-piperidone | 60-75 | >99 | Based on reported yields for N-alkylation of 4-piperidone derivatives.[4][5] |
| 5 & 6. Nitro-aldol & Cyclization | 1-(2-Phenylethyl-d5)-4-piperidone, Nitromethane | Fenspiride-d5 | 50-65 (over two steps) | >99 | Based on literature for the synthesis of Fenspiride using the nitro-aldol approach. |
| Overall (from Benzene-d6) | Benzene-d6 | Fenspiride-d5 | ~10-20 | >99 | Calculated cumulative yield. |
Conclusion
This technical guide provides a detailed and scientifically grounded resource on the chemical structure and a plausible synthetic route for Fenspiride-d5. The proposed synthesis leverages well-established chemical transformations and provides a clear pathway for the preparation of this important deuterated standard. The included experimental protocols and quantitative data serve as a practical starting point for researchers and drug development professionals. The visualizations of the chemical structure and synthetic workflow are intended to enhance the understanding of this isotopically labeled compound. Further optimization of the proposed synthetic steps may be necessary to achieve higher yields and purity in a laboratory or industrial setting.
References
- 1. Bromobenzene-d5 | ZEOTOPE [zeotope.com]
- 2. Bromobenzene-d5 D 99.5atom 4165-57-5 [sigmaaldrich.com]
- 3. Bromobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-398-500 [isotope.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
